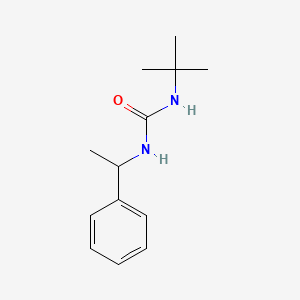

1-Tert-butyl-3-(alpha-methylbenzyl)urea

Description

Significance of Urea (B33335) Functionality in Molecular Design and Chemical Transformations

The urea moiety is characterized by a carbonyl group flanked by two nitrogen atoms. This arrangement allows for a remarkable degree of functionalization through substitution on the nitrogen atoms. The presence of both hydrogen bond donors (N-H groups) and a hydrogen bond acceptor (C=O group) makes urea and its derivatives exceptional in forming strong and directional hydrogen bonds. nih.govresearchgate.net This property is fundamental to their roles in supramolecular chemistry, where they can direct the assembly of complex architectures. nih.govresearchgate.net

In medicinal chemistry, the ability of the urea functionality to form multiple stable hydrogen bonds with biological targets such as proteins and enzymes is a key factor in drug design. nih.govnih.gov This interaction is crucial for modulating drug potency and selectivity. nih.govresearchgate.net Consequently, a vast number of urea derivatives have been developed and investigated for a range of therapeutic applications, including as anticancer, antibacterial, and anti-HIV agents. nih.govresearchgate.net

Furthermore, N-substituted ureas, particularly chiral derivatives, have emerged as powerful organocatalysts in asymmetric synthesis. researchgate.net They can activate substrates through hydrogen bonding, facilitating a variety of enantioselective transformations such as Michael additions, Mannich reactions, and Aldol reactions. researchgate.netmdpi.comacs.org The development of these catalysts has provided efficient and environmentally benign alternatives to traditional metal-based catalysts. researchgate.net

Research Context for 1-Tert-butyl-3-(alpha-methylbenzyl)urea as a Representative Chiral Urea Derivative

This compound is a specific chiral N-substituted urea derivative that exemplifies the principles outlined above. Its structure incorporates a bulky tert-butyl group and a chiral alpha-methylbenzyl group attached to the urea core.

| Component | Chemical Structure | Key Feature |

|---|---|---|

| Tert-butyl group | -C(CH₃)₃ | Provides steric hindrance, influencing the conformational preferences and reactivity of the molecule. |

| alpha-methylbenzyl group | -CH(CH₃)(C₆H₅) | Introduces a stereogenic center, making the molecule chiral and suitable for applications in asymmetric synthesis. |

| Urea core | -NH-C(=O)-NH- | Facilitates hydrogen bonding and serves as the central functional group. |

The chirality of this compound makes it a valuable candidate for use as a chiral catalyst or a chiral resolving agent. The distinct steric and electronic environment created by the substituents on the nitrogen atoms can lead to high levels of stereocontrol in chemical reactions. Research into this and similar chiral urea derivatives is driven by the continuous demand for new and efficient methods to synthesize enantiomerically pure compounds, which are of paramount importance in the pharmaceutical and agrochemical industries.

The study of this compound and its analogs contributes to a deeper understanding of the structure-activity relationships in chiral organocatalysis. By systematically modifying the substituents on the urea nitrogen atoms, researchers can fine-tune the catalytic activity and selectivity for specific transformations. This tailored approach to catalyst design is a cornerstone of modern organic synthesis.

Structure

3D Structure

Properties

IUPAC Name |

1-tert-butyl-3-(1-phenylethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c1-10(11-8-6-5-7-9-11)14-12(16)15-13(2,3)4/h5-10H,1-4H3,(H2,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GINDCBFYEUWKKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)NC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121913-98-2 | |

| Record name | 1-TERT-BUTYL-3-(ALPHA-METHYLBENZYL)UREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemoenzymatic Approaches for Substituted Ureas

Conventional Synthetic Strategies for N,N'-Disubstituted Ureas

The construction of the urea (B33335) linkage in compounds like 1-tert-butyl-3-(alpha-methylbenzyl)urea can be achieved through several established chemical strategies. These methods typically involve the reaction of an amine with a suitable carbonyl source.

Amine-Isocyanate Coupling Reactions

The most common and direct method for the synthesis of N,N'-disubstituted ureas is the reaction between an amine and an isocyanate. ijcce.ac.ir This reaction is generally high-yielding and proceeds under mild conditions. For the synthesis of this compound, two primary pathways are viable:

Pathway A: Reaction of tert-butylamine (B42293) with alpha-methylbenzyl isocyanate.

Pathway B: Reaction of alpha-methylbenzylamine with tert-butyl isocyanate.

Both (R)-(+)-alpha-Methylbenzyl isocyanate and (S)-(-)-alpha-Methylbenzyl isocyanate are commercially available, allowing for the stereoselective synthesis of the target compound. sigmaaldrich.comtcichemicals.com Similarly, tert-butyl isocyanate is a readily available reagent. enamine.netwikipedia.org The reaction is typically carried out in an inert solvent, such as diethyl ether or dichloromethane, at room temperature. mdpi.com The high nucleophilicity of the amine and the electrophilicity of the isocyanate drive the reaction to completion, often without the need for a catalyst.

Phosgene (B1210022) and Phosgene-Equivalent Mediated Syntheses

Historically, phosgene (COCl₂) was a primary reagent for the synthesis of isocyanates from amines, which could then be used to produce ureas. However, due to the extreme toxicity of phosgene gas, safer alternatives, known as phosgene equivalents, are now widely used. enamine.netrsc.org Triphosgene (B27547), a stable crystalline solid, is a common substitute that generates phosgene in situ. orgsyn.org

The synthesis of this compound using this method would involve the in situ generation of either tert-butyl isocyanate or alpha-methylbenzyl isocyanate from the corresponding amine using triphosgene, followed by the addition of the other amine component. This one-pot procedure avoids the isolation of the potentially hazardous isocyanate intermediate. orgsyn.org A patent describes the synthesis of tert-butyl isocyanate from tert-butylamine using phosgene in an inert solvent. google.com

Alternative Green Chemistry and Catalyst-Free Methods

In recent years, there has been a significant shift towards developing more environmentally benign and sustainable methods for urea synthesis. These "green" approaches aim to reduce the use of hazardous reagents and minimize waste.

One notable catalyst-free method involves the reaction of amines with urea in the presence of a suitable energy-transfer solvent, such as N,N-dimethylacetamide, under microwave irradiation. ijcce.ac.ir This method avoids the use of isocyanates and phosgene derivatives altogether. For the synthesis of this compound, this would involve heating a mixture of tert-butylamine, alpha-methylbenzylamine, and urea.

Another green approach is the oxidative carbonylation of amines, although this often requires a catalyst. ijcce.ac.ir Research has also explored the direct synthesis of ureas from carbon dioxide and amines, which represents a highly atom-economical and sustainable route. researchgate.net

Stereoselective Synthesis of Chiral α-Methylbenzylamine Precursors

The chirality of this compound originates from the alpha-methylbenzylamine precursor. The synthesis of enantiomerically pure alpha-methylbenzylamine is therefore crucial for obtaining the desired stereoisomer of the final product. Several methods are available for the stereoselective synthesis of this key intermediate.

One common approach is the resolution of racemic alpha-methylbenzylamine. This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid, followed by fractional crystallization.

Alternatively, asymmetric synthesis methods can be employed. For example, the asymmetric reduction of acetophenone (B1666503) or its derivatives can yield chiral alpha-methylbenzylamine. This can be accomplished using chiral catalysts or reagents. Chiral oxazaborolidines, for instance, are effective catalysts for the enantioselective reduction of prochiral ketones.

Practical Synthesis Considerations for the Tert-butylamine Moiety

Tert-butylamine is a readily available and relatively inexpensive starting material. It is produced on an industrial scale primarily through the Ritter reaction, which involves the reaction of isobutylene (B52900) with hydrogen cyanide to give tert-butylformamide, followed by hydrolysis. google.com Another significant industrial method is the direct amination of isobutylene using a zeolite catalyst.

For laboratory-scale synthesis, several methods are available. One common procedure is the Hofmann rearrangement of pivalamide. Another route involves the hydrolysis of tert-butylurea (B72671), which can be prepared from methyl tert-butyl ether (MTBE) and urea in the presence of concentrated sulfuric acid. ijcce.ac.ir A detailed procedure for the synthesis of di-tert-butylurea from tert-butylamine and triphosgene has been reported in Organic Syntheses. orgsyn.org The bulky nature of the tert-butyl group can influence the reactivity of the amine and the properties of the resulting urea, a factor that can be exploited in synthesis design. nih.govrsc.org

Optimization of Reaction Conditions and Yields for this compound Analogues

The optimization of reaction conditions is critical for maximizing the yield and purity of this compound analogues while minimizing reaction times and by-product formation. Key parameters that are typically optimized include the choice of solvent, reaction temperature, stoichiometry of reactants, and the use of catalysts.

For the amine-isocyanate coupling reaction, the choice of solvent can influence the reaction rate and the solubility of the product. Aprotic solvents such as dichloromethane, tetrahydrofuran (B95107) (THF), and diethyl ether are commonly used. The reaction is typically exothermic and proceeds rapidly at room temperature, but for less reactive amines or isocyanates, gentle heating may be required. The stoichiometry is usually a 1:1 molar ratio of the amine and isocyanate.

In catalyst-free methods, such as the reaction of amines with urea under microwave irradiation, the optimization of microwave power and irradiation time is crucial. ijcce.ac.ir The choice of a high-boiling, polar solvent that efficiently absorbs microwaves, like N,N-dimethylacetamide, is also important. ijcce.ac.ir

The following table provides a general overview of parameters to consider when optimizing the synthesis of N,N'-disubstituted ureas.

| Parameter | Considerations for Optimization | Potential Outcomes |

| Solvent | Polarity, boiling point, solubility of reactants and products. | Affects reaction rate, yield, and ease of product isolation. |

| Temperature | Can influence reaction rate and selectivity. | Higher temperatures may lead to faster reactions but also potential side reactions. |

| Reactant Ratio | Stoichiometric or slight excess of one reactant. | Can drive the reaction to completion and maximize the yield of the desired product. |

| Catalyst | Use of acid, base, or organometallic catalysts. | Can accelerate the reaction rate and improve selectivity, especially in greener synthetic routes. |

| Reaction Time | Monitored by techniques like TLC or LC-MS. | Ensures complete conversion of starting materials and prevents product degradation. |

By systematically varying these parameters, optimal conditions for the synthesis of this compound and its analogues can be established to achieve high yields and purity.

Stereochemical Characterization and Enantiomeric Studies of Chiral Urea Systems

Configurational Isomerism in 1-Tert-butyl-3-(alpha-methylbenzyl)urea

Configurational isomers are stereoisomers that can only be interconverted by the breaking and reforming of chemical bonds. In the case of this compound, the source of its chirality is the asymmetric carbon atom in the alpha-methylbenzyl group. This chiral center is bonded to four different substituents: a hydrogen atom, a methyl group, a phenyl group, and the nitrogen atom of the urea (B33335) moiety.

Due to this chiral center, this compound exists as a pair of enantiomers:

(R)-1-Tert-butyl-3-(alpha-methylbenzyl)urea

(S)-1-Tert-butyl-3-(alpha-methylbenzyl)urea

These two isomers have identical physical properties such as melting point, boiling point, and solubility in achiral solvents. However, they rotate plane-polarized light in equal but opposite directions and can exhibit significantly different interactions with other chiral molecules, which is of particular importance in biological systems. The absolute configuration of each enantiomer is designated as either (R) or (S) based on the Cahn-Ingold-Prelog priority rules, which assign priorities to the substituents around the chiral center.

Chromatographic Resolution Techniques for Chiral Urea Derivatives

The separation of enantiomers, known as chiral resolution, is a fundamental process in stereochemistry. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose, particularly when employing chiral stationary phases.

Chiral HPLC relies on the differential interaction of enantiomers with a chiral stationary phase (CSP). The CSP creates a chiral environment within the column, leading to the formation of transient diastereomeric complexes between the enantiomers and the stationary phase. The differing stability of these complexes results in different retention times for the (R) and (S) enantiomers, allowing for their separation.

For chiral ureas like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. These CSPs, often coated or immobilized on a silica (B1680970) support, possess helical structures with chiral grooves that can selectively interact with enantiomers through a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance.

The choice of mobile phase is also crucial for achieving optimal separation. A typical mobile phase for the resolution of chiral ureas on a polysaccharide-based CSP might consist of a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol. The composition of the mobile phase can be adjusted to fine-tune the retention times and improve the resolution between the enantiomeric peaks.

Illustrative Data for Chiral HPLC Separation of a Racemic Urea Derivative:

| Parameter | Value |

| Column | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | Hexane/Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 254 nm |

| Retention Time (Enantiomer 1) | 8.5 min |

| Retention Time (Enantiomer 2) | 10.2 min |

| Resolution (Rs) | 2.1 |

Note: This data is representative of a typical chiral separation of a urea derivative and is not specific to this compound.

In addition to using commercially available CSPs, research has also focused on the development of novel CSPs where chiral urea derivatives themselves are immobilized onto a support material. These urea-based CSPs can offer unique selectivity for the separation of a wide range of chiral compounds. The urea functional group is an excellent hydrogen bond donor and acceptor, which can lead to strong and selective interactions with analytes.

The design of a urea-based CSP would involve selecting a chiral urea molecule with suitable recognition capabilities and covalently bonding it to a solid support, such as silica gel. The performance of such a CSP would then be evaluated by testing its ability to resolve a variety of racemic compounds, including other chiral ureas.

Enantiomeric Excess Determination via Chiral Solvating Agents

Beyond chromatographic separation, Nuclear Magnetic Resonance (NMR) spectroscopy in the presence of chiral solvating agents (CSAs) is a powerful method for determining the enantiomeric excess (ee) of a chiral sample. The enantiomeric excess is a measure of the purity of a chiral substance and is defined as the absolute difference between the mole fractions of the two enantiomers.

When a chiral solvating agent is added to a solution of a racemic or enantioenriched chiral compound, it forms transient diastereomeric complexes with both enantiomers. These diastereomeric complexes have different NMR spectra. Consequently, in the presence of the CSA, the NMR signals of the two enantiomers, which are identical in an achiral environment, become distinct and can be resolved.

For this compound, a suitable chiral solvating agent would be a molecule capable of forming non-covalent interactions, such as hydrogen bonds or π-π stacking, with the urea and phenyl groups. The protons in the vicinity of the chiral center of the urea, such as the methine proton or the methyl protons of the alpha-methylbenzyl group, are often the most sensitive to the formation of these diastereomeric complexes and will exhibit the largest chemical shift differences (Δδ).

The enantiomeric excess can then be calculated by integrating the corresponding signals for each enantiomer in the NMR spectrum.

Illustrative Data for ¹H NMR Analysis with a Chiral Solvating Agent:

| Analyte Proton | Chemical Shift (δ) without CSA | Chemical Shift (δ) with CSA (Enantiomer R) | Chemical Shift (δ) with CSA (Enantiomer S) | Chemical Shift Difference (Δδ) |

| -CH(Ph)CH₃ | 4.95 ppm | 5.02 ppm | 5.08 ppm | 0.06 ppm |

| -CH(Ph)CH₃ | 1.50 ppm | 1.55 ppm | 1.52 ppm | 0.03 ppm |

Note: This data is a hypothetical representation of the expected NMR signal splitting for this compound in the presence of a chiral solvating agent and is for illustrative purposes only.

Computational Chemistry and Theoretical Investigations of Urea Molecular Architecture

Electronic Structure and Bonding Analysis of Urea (B33335) Derivatives

Theoretical investigations, particularly using Density Functional Theory (DFT), provide significant insights into the electronic structure and bonding of substituted ureas. Studies on analogous compounds, such as 3-tert-butyl-1-(3-hydroxyphenyl)urea, have demonstrated that DFT calculations, for instance at the B3LYP/6-311+G(2d,p) level, can accurately predict molecular geometries that closely match experimental data from X-ray crystallography. researchgate.net

Conformational Analysis and Potential Energy Surfaces

The conformational flexibility of 1-tert-butyl-3-(alpha-methylbenzyl)urea is primarily governed by rotations around several key single bonds: the C(sp²)-N bonds of the urea core and the N-C(sp³) bonds connecting the alkyl and benzyl (B1604629) substituents. The potential energy surface (PES) for such a molecule describes the energy of the system as a function of its geometry, revealing the most stable conformations (energy minima) and the energy barriers for interconversion (saddle points). mdpi.com

Computational studies on simpler alkyl and phenyl ureas show that the most stable conformations are typically anti, where the substituents on the two nitrogen atoms are on opposite sides of the C=O bond. researchgate.net A less stable syn conformation may also exist as a local minimum on the PES. researchgate.net For this compound, the interaction between the large tert-butyl and alpha-methylbenzyl groups would likely make the anti conformation significantly more favorable to minimize steric hindrance.

Rotation around the C(sp²)-N bonds in urea derivatives is a hindered process due to the partial double-bond character of these bonds. This restriction is a key factor in the molecule's dynamic conformational behavior. Computational studies on various substituted ureas have quantified these rotational barriers. For instance, the barrier to rotation about the C(sp²)-N bond in alkylureas is typically in the range of 8.6–9.4 kcal/mol. researchgate.net

The rotation of the substituent groups themselves also has associated energy barriers. The barrier for the tert-butyl group rotation in tert-butylurea (B72671) has been calculated to be approximately 4.6 kcal/mol at the MP2 level of theory. researchgate.net Similarly, the rotation of the alpha-methylbenzyl group would be hindered by its interaction with the urea core. These rotational barriers dictate the rates of conformational interconversion and can be experimentally observed using techniques like dynamic NMR spectroscopy.

| Compound | Rotation Axis | Rotational Barrier (kcal/mol) |

|---|---|---|

| Urea (unsubstituted) | C(sp²)-N | 8.2 |

| Alkylureas | C(sp²)-N | 8.6 - 9.4 |

| tert-Butylurea | N-C(tert-butyl) | 4.6 |

| Phenylurea | N-C(aryl) | 2.4 |

Substituents play a paramount role in defining the molecular conformation of ureas. The large steric bulk of the tert-butyl group in this compound significantly influences the local geometry and dynamics. Bulky N-substituents can render the urea bond dynamic, facilitating reversible dissociation under certain conditions. rsc.org However, this same steric hindrance also stabilizes specific conformations by creating high energy barriers to rotation. researchgate.net

In alkylureas, the relative stability between anti and syn conformations is influenced by the size of the alkyl group. For tert-butylurea, the energy difference is calculated to be 2.41 kcal/mol, favoring the anti form. researchgate.net The presence of the alpha-methylbenzyl group on the other nitrogen introduces further steric constraints and potential for stabilizing intramolecular interactions, which would also heavily favor an anti arrangement of the two substituents to minimize steric clash.

Intermolecular Interactions and Hydrogen Bonding

The urea functional group is a powerful motif for directing intermolecular interactions due to its capacity to act as both a hydrogen bond donor (the N-H groups) and a hydrogen bond acceptor (the carbonyl oxygen). These interactions are fundamental to the properties of urea-containing materials and their crystal engineering. researchgate.netrsc.org

In the solid state, this compound is expected to form robust hydrogen bonds. The single N-H proton on the nitrogen adjacent to the alpha-methylbenzyl group is the primary hydrogen bond donor. The carbonyl oxygen is a strong acceptor, capable of participating in multiple hydrogen bonds. The nitrogen atom adjacent to the tert-butyl group lacks a proton and thus can only act as a weak hydrogen bond acceptor. These interactions are a vital factor in the stability of the crystal lattice. researchgate.net Molecular dynamics simulations on related systems show that urea can preferentially bind to other molecules, displacing water and forming strong hydrogen bonds. nih.gov

In addition to intermolecular bonds, the formation of intramolecular hydrogen bonds can stabilize specific conformations. nih.gov In this compound, an intramolecular hydrogen bond could potentially form between the N-H proton and the phenyl ring of the benzyl group or another nearby acceptor atom, leading to a folded conformation. nih.gov Such bonds are often weaker than intermolecular hydrogen bonds but can have a significant impact on the conformational equilibrium by stabilizing one rotamer over others. nih.gov The presence of these interactions can be investigated computationally by analyzing bond distances and angles in optimized molecular structures and experimentally through spectroscopic methods. mdpi.com

The directional nature of N-H···O=C hydrogen bonds in ureas frequently leads to the formation of well-defined one-dimensional supramolecular structures, such as chains or ribbons, in the solid state. researchgate.net In N,N'-disubstituted ureas, these interactions often create infinite tapes or sheets. For a trisubstituted urea like this compound, which has only one N-H donor, the most common motif would be the formation of hydrogen-bonded dimers. These dimers can then further assemble through weaker van der Waals forces or C-H···O interactions. The specific aggregation pattern is dictated by the steric demands of the bulky substituents, which control how the molecules can pack together in a crystal lattice.

Reaction Mechanism Studies and Thermal Decomposition Pathways

Currently, there is a notable absence of specific, in-depth research literature focusing on the reaction mechanisms and thermal decomposition pathways of this compound. While computational and theoretical studies are prevalent for a wide array of urea derivatives, this particular compound has not been the subject of dedicated investigation in this regard.

General knowledge of urea chemistry suggests that thermal decomposition would likely proceed through the dissociation of the urea linkage or via elimination reactions involving the bulky tert-butyl and alpha-methylbenzyl groups. However, without specific experimental or computational data, any proposed pathway remains speculative.

Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Solution-State Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of 1-tert-butyl-3-(alpha-methylbenzyl)urea in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, detailed information about the molecular framework and spatial arrangement of atoms can be obtained.

¹H and ¹³C NMR Chemical Shift Analysis

In ¹H NMR spectroscopy, the chemical environment of each proton dictates its resonance frequency, or chemical shift (δ), reported in parts per million (ppm). The protons of the tert-butyl group are expected to appear as a sharp singlet due to their equivalence, typically in the upfield region of the spectrum. The protons of the alpha-methylbenzyl group, including the methyl and methine protons, will exhibit distinct signals. The aromatic protons on the phenyl ring will resonate in the downfield region, and their splitting patterns can provide information about their relative positions on the ring.

¹³C NMR spectroscopy provides complementary information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The carbonyl carbon of the urea (B33335) group is characteristically found at a low field (downfield). The carbons of the tert-butyl and alpha-methylbenzyl groups, as well as the aromatic carbons, will have specific chemical shifts that are indicative of their local electronic environment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and may vary based on solvent and experimental conditions.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| tert-Butyl (CH₃) | 1.2 - 1.4 (singlet) | 28 - 30 |

| tert-Butyl (quaternary C) | - | 50 - 52 |

| alpha-Methyl (CH₃) | 1.4 - 1.6 (doublet) | 20 - 23 |

| Methine (CH) | 4.8 - 5.0 (quartet) | 53 - 55 |

| Phenyl (aromatic CH) | 7.2 - 7.4 (multiplet) | 125 - 129 |

| Phenyl (ipso-C) | - | 140 - 143 |

| Urea (NH) | 4.5 - 6.0 (broad signals) | - |

| Carbonyl (C=O) | - | 155 - 158 |

Data is illustrative and based on typical chemical shift ranges for similar functional groups.

2D NMR Experiments (e.g., NOESY, COSY) for Spatial Proximity

Two-dimensional (2D) NMR experiments are crucial for determining the through-bond and through-space correlations between nuclei. Correlation Spectroscopy (COSY) experiments reveal proton-proton coupling networks, helping to identify adjacent protons within the alpha-methylbenzyl moiety. For instance, a cross-peak between the methine proton and the methyl protons of the alpha-methylbenzyl group would confirm their connectivity.

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons, regardless of whether they are connected through bonds. NOESY cross-peaks between the protons of the tert-butyl group and nearby protons on the alpha-methylbenzyl or phenyl groups can help to define the preferred conformation of the molecule in solution.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. By diffracting X-rays off a single crystal of this compound, a detailed electron density map can be generated, from which atomic coordinates, bond lengths, bond angles, and torsional angles can be accurately determined. This technique would reveal the solid-state conformation, including the planarity of the urea group and the orientation of the tert-butyl and alpha-methylbenzyl substituents. Furthermore, it would elucidate intermolecular interactions, such as hydrogen bonding patterns involving the urea N-H and C=O groups, which dictate the crystal packing. For a related compound, 3-tert-butyl-1-(3-hydroxyphenyl)urea, X-ray diffraction revealed that the crystal structure is stabilized by intermolecular hydrogen bonding and van der Waals forces. ontosight.aisigmaaldrich.com

Vibrational Spectroscopy (IR, Raman) for Functional Group and Hydrogen Bond Characterization

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are particularly useful for identifying functional groups and characterizing hydrogen bonding.

In the IR spectrum of this compound, characteristic absorption bands would be observed. The N-H stretching vibrations of the urea group typically appear as one or two bands in the region of 3200-3400 cm⁻¹. The C=O (amide I) stretching vibration is a strong band usually found between 1630 and 1680 cm⁻¹. The position of these bands can be influenced by hydrogen bonding; stronger hydrogen bonding generally leads to a shift to lower wavenumbers for the N-H stretch and the C=O stretch. C-H stretching vibrations from the alkyl and aromatic groups are expected in the 2850-3100 cm⁻¹ range.

Raman spectroscopy provides complementary information. While the C=O stretch is also visible in the Raman spectrum, non-polar bonds, such as the C-C bonds of the phenyl ring and the tert-butyl group, often produce strong Raman signals.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| N-H (Urea) | Stretching | 3200 - 3400 | Medium-Strong (IR) |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium (IR, Raman) |

| C-H (Aliphatic) | Stretching | 2850 - 2970 | Strong (IR, Raman) |

| C=O (Urea) | Stretching (Amide I) | 1630 - 1680 | Strong (IR) |

| N-H (Urea) | Bending (Amide II) | 1510 - 1570 | Medium-Strong (IR) |

| C=C (Aromatic) | Stretching | 1450 - 1600 | Medium (IR, Raman) |

Data is illustrative and based on typical vibrational frequencies for the respective functional groups.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain insight into its structure through analysis of its fragmentation patterns. For this compound, the molecular ion peak [M]⁺ would be observed, confirming its molecular weight.

Under electron ionization (EI), the molecule will fragment in a characteristic manner. A common fragmentation pathway for compounds containing a tert-butyl group is the loss of a methyl radical (•CH₃) to form a stable tertiary carbocation, or the loss of isobutylene (B52900). The bond between the alpha-carbon and the phenyl group may also cleave. The fragmentation pattern provides a fingerprint that can be used to confirm the identity of the compound. The unimolecular fragmentation of ionized tert-butylnaphthalenes, for example, shows that a primary fragmentation pathway involves the loss of a methyl radical. uni.lu

Reactivity Profiles and Transformational Chemistry of Substituted Ureas

Chemical Reactivity of the Urea (B33335) Linkage

The urea linkage in 1-tert-butyl-3-(alpha-methylbenzyl)urea is characterized by a carbonyl group flanked by two nitrogen atoms. This arrangement allows for resonance stabilization, which imparts a degree of planarity and rigidity to the N-C(O)-N bond system. The reactivity of this linkage is multifaceted, encompassing hydrolysis, thermal decomposition, and reactions with various electrophiles and nucleophiles.

Hydrolysis: The hydrolysis of ureas can proceed through either acid- or base-catalyzed mechanisms. In the context of this compound, the steric hindrance provided by the tert-butyl and alpha-methylbenzyl groups is expected to play a significant role. Under acidic conditions, protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. The bulky substituents may sterically hinder this approach. However, a competing mechanism involving the formation of a carbocation from the tert-butyl group can lead to cleavage of the C-N bond. rsc.org

Thermal Decomposition: Theoretical studies on the thermal decomposition of alkyl- and phenylureas suggest that these compounds primarily decompose through four-center pericyclic reactions, yielding the corresponding isocyanates and amines. nih.gov For this compound, thermal degradation would likely produce tert-butyl isocyanate and alpha-methylbenzylamine, or alternatively, alpha-methylbenzyl isocyanate and tert-butylamine (B42293). The pathway would be influenced by the relative stabilities of the potential leaving groups and the transition states. The general decomposition of urea itself proceeds through the formation of ammonia (B1221849) and isocyanic acid. rsc.orgresearchgate.netenergy.gov

The table below summarizes the expected products from the primary reactivity pathways of the urea linkage in this compound.

| Reaction Type | Conditions | Expected Major Products |

| Acid-Catalyzed Hydrolysis | Aqueous Acid, Heat | tert-Butylamine, alpha-Methylbenzylamine, Carbon Dioxide |

| Thermal Decomposition | High Temperature | tert-Butyl Isocyanate + alpha-Methylbenzylamine OR alpha-Methylbenzyl Isocyanate + tert-Butylamine |

Derivatization Reactions at Nitrogen Centers

The nitrogen atoms of the urea linkage in this compound possess lone pairs of electrons, rendering them nucleophilic and susceptible to reactions with electrophiles. However, the steric bulk of the tert-butyl and alpha-methylbenzyl groups significantly influences the accessibility of these nitrogen centers.

N-Alkylation and N-Acylation: Derivatization through alkylation or acylation would likely occur preferentially at the nitrogen atom bearing the alpha-methylbenzyl group, as it is sterically less hindered than the nitrogen attached to the tert-butyl group. Such reactions would typically require strong bases to deprotonate the N-H group, followed by treatment with an alkyl halide or an acyl chloride. The synthesis of various N-substituted ureas often involves the reaction of primary or secondary amines with isocyanates. wikibooks.orgpoliuretanos.netresearchgate.net

Reactions with Aldehydes and Ketones: The N-H proton on the nitrogen attached to the alpha-methylbenzyl group can participate in condensation reactions with aldehydes and ketones to form N-acyliminium ions or related intermediates, which can then be trapped by nucleophiles or undergo further transformations.

The potential for derivatization is a key aspect in modifying the chemical and biological properties of urea-containing compounds. The table below outlines some potential derivatization reactions.

| Reaction Type | Reagents | Potential Product |

| N-Alkylation | 1. Strong Base (e.g., NaH)2. Alkyl Halide (R-X) | 1-tert-Butyl-1-alkyl-3-(alpha-methylbenzyl)urea or 1-tert-Butyl-3-alkyl-3-(alpha-methylbenzyl)urea |

| N-Acylation | 1. Strong Base (e.g., NaH)2. Acyl Chloride (RCOCl) | 1-Acyl-1-tert-butyl-3-(alpha-methylbenzyl)urea or 1-Acyl-3-(alpha-methylbenzyl)-3-tert-butylurea |

Mechanistic Studies of Urea Formation and Cleavage Reactions

Formation Mechanism: The synthesis of this compound typically involves the reaction of an isocyanate with an amine. Two primary routes are feasible: the reaction of tert-butyl isocyanate with alpha-methylbenzylamine, or the reaction of alpha-methylbenzyl isocyanate with tert-butylamine. The mechanism involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the isocyanate, followed by a proton transfer to form the urea linkage. wikibooks.orgpoliuretanos.net The steric hindrance of the reactants can affect the reaction rate. nih.gov

Cleavage Mechanism: The cleavage of the urea bond in this compound is of significant interest, particularly under acidic conditions. A notable reaction is the acid-assisted de-tert-butylation. rsc.org This mechanism is initiated by the protonation of the carbonyl oxygen. Subsequently, the bulky and stable tert-butyl carbocation is eliminated, leading to the formation of 1-(alpha-methylbenzyl)urea. researchgate.net This selective cleavage highlights the influence of the tert-butyl group on the reactivity of the molecule.

A generalized mechanism for the acid-catalyzed cleavage of the tert-butyl group is presented below:

Protonation of the carbonyl oxygen: This increases the electrophilicity of the carbonyl carbon and weakens the adjacent C-N bonds.

Formation of a tert-butyl carbocation: The C-N bond attached to the tert-butyl group cleaves to form the stable tertiary carbocation and 1-(alpha-methylbenzyl)urea.

Deprotonation: The protonated urea intermediate loses a proton to regenerate the catalyst and yield the final product.

The study of these mechanisms provides valuable insights into the stability and reactivity of sterically hindered ureas and informs the design of related compounds with specific chemical properties.

Applications in Chemical Research and Methodology

Role as Chiral Organocatalysts and Ligands

The urea (B33335) functional group is a powerful hydrogen-bond donor, capable of activating substrates and controlling the stereochemical outcome of chemical reactions. When incorporated into a chiral molecule, such as 1-Tert-butyl-3-(alpha-methylbenzyl)urea, it can serve as an effective organocatalyst for asymmetric synthesis. The N-H protons of the urea can form hydrogen bonds with electrophiles, enhancing their reactivity and creating a chiral environment that directs the approach of a nucleophile.

Bifunctional organocatalysts that combine a urea moiety with another functional group, such as a guanidinium (B1211019) or an amine, have demonstrated high efficacy in a variety of asymmetric transformations, including epoxidations and Michael additions. researchgate.netorganic-chemistry.org In the case of this compound, the urea group can act as the primary catalytic site, while the chiral alpha-methylbenzyl group provides the necessary stereochemical control. The bulky tert-butyl group can also play a role in influencing the catalyst's conformation and the steric environment around the active site.

While specific applications of this compound as a standalone organocatalyst are not extensively documented in peer-reviewed literature, its structural motifs are present in a number of successful chiral ligands and catalysts. For instance, chiral amides and amines containing the alpha-methylbenzyl group have been employed in asymmetric synthesis. st-andrews.ac.uk The principles of hydrogen-bond-donating catalysis are well-established, and it is plausible that this compound could be effective in reactions such as asymmetric aldol, Mannich, and Diels-Alder reactions.

| Reaction Type | Role of Urea Catalyst | Potential Substrates |

|---|---|---|

| Michael Addition | Activation of the electrophile (α,β-unsaturated compound) | Nitroalkenes, enones |

| Aldol Reaction | Activation of the aldehyde | Aldehydes, ketones |

| Mannich Reaction | Activation of the imine | Imines, enolates |

| Diels-Alder Reaction | Activation of the dienophile | Dienes, dienophiles |

Development of Chemical Sensors and Recognition Agents

The ability of the urea functionality to form strong and directional hydrogen bonds makes urea-containing molecules excellent candidates for the development of chemical sensors and molecular recognition agents. mdpi.com The two N-H groups of the urea can act as hydrogen-bond donors, while the carbonyl oxygen can act as a hydrogen-bond acceptor. This allows for the specific binding of anions or other guest molecules through complementary hydrogen-bonding interactions.

In the context of this compound, the chiral nature of the molecule could be exploited for the enantioselective recognition of other chiral molecules. The alpha-methylbenzyl group creates a defined three-dimensional binding pocket, which could lead to differential binding affinities for the two enantiomers of a chiral guest. This principle is the basis for chiral chromatography and other enantioseparation techniques.

Precursors and Building Blocks in Complex Organic Synthesis

Urea and its derivatives are versatile building blocks in organic synthesis. researchgate.net The urea functional group can be transformed into a variety of other functionalities, or it can be used to introduce specific structural motifs into a larger molecule. For example, tert-butyl urea can be hydrolyzed to produce tert-butylamine (B42293), an important intermediate in the synthesis of pharmaceuticals and agrochemicals. google.com

This compound can serve as a precursor for the introduction of either the tert-butyl group or the chiral alpha-methylbenzylamine moiety. The bulky and lipophilic tert-butyl group is often used in medicinal chemistry to improve the pharmacokinetic properties of a drug molecule. The chiral alpha-methylbenzylamine is a common resolving agent and a precursor for the synthesis of other chiral ligands and auxiliaries.

Furthermore, the urea linkage itself can be a key structural element in the target molecule. Many biologically active compounds contain a urea or a related functional group. nih.gov The synthesis of this compound from tert-butyl isocyanate and alpha-methylbenzylamine is a straightforward process, making it an accessible starting material for more complex synthetic endeavors. The de-tert-butylation of hindered ureas has also been explored as a method to stabilize the urea bond, which could have applications in materials science and organic synthesis. rsc.org

Influence on Molecular Self-Assembly and Supramolecular Chemistry

The hydrogen-bonding capabilities of the urea group are a powerful tool for directing the self-assembly of molecules into well-defined supramolecular structures. nih.gov The formation of intermolecular hydrogen bonds between urea molecules can lead to the formation of tapes, sheets, and other higher-order aggregates. When chiral building blocks are used, such as in the case of this compound, the resulting supramolecular structures can also be chiral.

The self-assembly of chiral tris(m-ureidobenzyl)amines has been shown to be a highly diastereoselective process, leading to the formation of dimeric capsules. rsc.org This demonstrates the ability of the urea group and a chiral center to work in concert to control the outcome of a self-assembly process. It is conceivable that this compound could also self-assemble into interesting and potentially useful supramolecular structures, such as gels, liquid crystals, or nanotubes.

Emerging Research Directions and Challenges

Exploration of Undiscovered Reactivity and Catalytic Roles

Future research could focus on exploring the reactivity of the N-H protons and the carbonyl group of 1-Tert-butyl-3-(alpha-methylbenzyl)urea. The presence of the bulky tert-butyl group and the chiral alpha-methylbenzyl group could impart unique steric and electronic properties, potentially leading to novel reactivity in areas such as asymmetric synthesis or as a ligand in organometallic catalysis. Investigations could explore its potential as a hydrogen bond donor catalyst or as a precursor to more complex molecular scaffolds. The challenges in this area would include overcoming potential steric hindrance to reactivity and identifying suitable reaction conditions to exploit its unique structural features.

Advanced Spectroscopic and Computational Integration for Deeper Understanding

A foundational step in understanding this compound would be its thorough characterization using advanced spectroscopic techniques. Techniques such as 2D NMR (COSY, HSQC, HMBC) would be crucial for unambiguously assigning all proton and carbon signals. Furthermore, single-crystal X-ray diffraction would provide definitive information about its solid-state conformation and intermolecular interactions.

Computational studies, such as Density Functional Theory (DFT), could complement experimental data by providing insights into its electronic structure, conformational preferences, and potential reaction mechanisms. A significant challenge would be to develop accurate computational models that can account for the subtle interplay of steric and electronic effects within the molecule.

Green Chemistry Approaches in Synthesis and Application

The development of environmentally benign methods for the synthesis of this compound would be a valuable research direction. This could involve exploring solvent-free reaction conditions, utilizing safer reagents, and developing catalytic methods that minimize waste. For example, investigating enzymatic or biocatalytic routes for its synthesis could offer a sustainable alternative to traditional chemical methods.

In terms of applications, research could explore its potential in areas where other urea (B33335) derivatives have shown promise, while keeping green chemistry principles in mind. This could include its evaluation as a potential agrochemical, pharmaceutical intermediate, or as a building block for functional materials. The primary challenge would be to identify an application where its specific structure provides a significant advantage, thereby justifying the development of its green synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.